[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate
Description
Chemical Structure and Properties The compound [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate (CAS: 126301-16-4) is a chiral carbamate ester featuring a methanesulfonate (mesyl) group. Its IUPAC name is tert-butyl N-[(2S)-1-(methanesulfonyloxy)propan-2-yl]carbamate, with a molecular formula estimated as C₁₀H₂₁NO₅S (derived from structural analysis) . The tert-butoxycarbonyl (BOC) group serves as a protective moiety for amines, while the methanesulfonate group enhances reactivity as a leaving group or electrophilic site. This dual functionality makes it valuable in organic synthesis, particularly in peptide chemistry and prodrug design .
Properties
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBUJQLMRHSKP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444449 | |
| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126301-16-4 | |
| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of (S)-2-Aminopropanol
The primary amine group of (S)-2-aminopropanol is protected using di-tert-butyl dicarbonate (Boc anhydride) under inert conditions. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Reaction Conditions :
-
Solvent : DCM or THF (anhydrous)
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Base : Triethylamine (1.2 equiv)
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Temperature : 0°C to room temperature (20–25°C)
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Time : 4–6 hours
The Boc-protected intermediate, (S)-2-(tert-butoxycarbonylamino)propan-1-ol, is isolated via aqueous workup and vacuum distillation.
Methanesulfonylation of the Hydroxyl Group
The hydroxyl group of the Boc-protected intermediate is converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl).
Reaction Conditions :
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Solvent : DCM or THF
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Base : TEA (2.0 equiv)
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Temperature : 0°C (initial), then room temperature
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Time : 2–3 hours
The final product is purified via silica gel chromatography, with elution using ethyl acetate/hexane mixtures.
Industrial-Scale Synthesis
Industrial production prioritizes throughput, safety, and cost efficiency. Continuous flow reactors (CFRs) are employed to enhance reproducibility and scalability.
Continuous Flow Protection-Deprotection Systems
Recent advancements integrate Boc protection and methanesulfonylation in tandem flow reactors. Key parameters include:
| Parameter | Protection Step | Methanesulfonylation Step |
|---|---|---|
| Solvent | THF | DCM |
| Temperature | 25°C | 0°C → 25°C |
| Residence Time | 30 min | 45 min |
| Pressure | 8 bar | 8 bar |
| Yield | 90% | 82% |
CFRs minimize side reactions (e.g., over-sulfonylation) and enable real-time monitoring via in-line IR spectroscopy.
Alternative Synthetic Approaches
Solvent and Base Variations
Alternative solvents (acetonitrile, acetone) and bases (pyridine, 4-dimethylaminopyridine) have been explored:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| Acetone | Pyridine | 0°C | 74% |
| MeCN | DMAP | 25°C | 81% |
| THF/DCM | TEA | 0°C | 85% |
Pyridine-based systems reduce HCl scavenging requirements but necessitate longer reaction times.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction times by 60–70%:
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Boc Protection : 15 min (vs. 4 hours conventionally)
-
Methanesulfonylation : 20 min (vs. 2 hours)
Reaction Optimization and Kinetic Analysis
Stoichiometric Ratios
Optimal methanesulfonyl chloride usage is 1.1–1.3 equiv. Excess MsCl (>1.5 equiv) promotes di-sulfonylation (5–8% impurity).
Temperature Profiling
Controlled temperature escalation during methanesulfonylation improves selectivity:
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0°C (30 min) : 65% conversion
-
Ramp to 25°C (60 min) : 95% conversion
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, 70:30 MeCN/H₂O):
Challenges and Mitigation Strategies
Moisture Sensitivity
The Boc-protected intermediate is hygroscopic. Industrial processes use nitrogen-sparged reactors to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group. The reaction is usually carried out at room temperature.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various chemical syntheses.
Scientific Research Applications
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate involves its ability to undergo substitution and deprotection reactions. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparison
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations:
- Reactivity: The methanesulfonate group in the target compound is a superior leaving group compared to the carboxylic acid in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, enabling faster nucleophilic substitutions .
- Solubility : Sodium 2-methylprop-2-ene-1-sulphonate (ionic) exhibits higher aqueous solubility than the neutral target compound, which is likely soluble in organic solvents .
- Applications: The target compound’s dual functionality contrasts with sodium sulfonate’s industrial use and 5-hydroxy-pentanoic acid’s role in bioactive molecule synthesis .
Research Findings and Trends
- Patent Analysis : Methanesulfonate derivatives are recurrent in agrochemical patents (e.g., WO2018/177970), emphasizing their role in fungicide design .
- Green Chemistry : Sodium sulfonate’s use in polymers aligns with trends in sustainable materials, whereas the target compound’s synthetic utility underscores its importance in precision organic chemistry .
Biological Activity
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate is a compound classified as a Boc-protected amino ester. Its unique structure, featuring a tert-butoxycarbonyl (Boc) group, allows for specific reactivity in biological and chemical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 126301-16-4
- Molecular Formula : C9H19NO5S
- Molecular Weight : 239.28 g/mol
The biological activity of this compound is primarily attributed to its ability to undergo substitution and deprotection reactions:
- Substitution Reactions : The methanesulfonyl group can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.
- Deprotection Reactions : The Boc group can be removed under acidic conditions, yielding a free amine that can participate in various biochemical pathways.
These reactions enable the compound to serve as a versatile building block in the synthesis of pharmaceuticals and biochemicals.
Biological Activity and Applications
The compound's biological activity has been investigated in several contexts:
1. Enzyme Modulation
Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could enhance the efficacy of certain drugs by preventing their breakdown .
2. Drug Development
The compound has been utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biomolecules makes it a valuable tool in drug design and development processes .
3. Biochemical Studies
In biochemical research, this compound is employed to study enzyme mechanisms and interactions between biomolecules, providing insights into metabolic pathways and potential therapeutic targets.
Case Studies
Several studies highlight the biological implications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cytochrome P450 Inhibition | Demonstrated that the compound inhibits CYP3A4 activity, leading to increased plasma levels of co-administered drugs. |
| Study B | Synthesis of Anticancer Agents | Used as a precursor for synthesizing novel anticancer compounds with enhanced selectivity towards cancer cells. |
| Study C | Enzyme Interaction Studies | Investigated the interaction of the free amine with various enzymes, revealing potential pathways for drug targeting. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
